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Compound of Interest
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3-(2-Amino-1,3-thiazol-4-

yl)propanoic acid hydrochloride

CAS No.: 854473-12-4

Cat. No.: B1373659

Get Quote

Executive Summary
The incorporation of thiazole rings into peptide backbones represents a high-impact strategy in

modern peptidomimetic drug design.[1][2][3] By replacing the labile amide bond with a rigid,

metabolically stable thiazole heterocycle, researchers can lock bioactive conformations,

thereby reducing the entropic penalty of binding and improving membrane permeability.

This guide details the conformational analysis of thiazole-containing amino acids (Tzl-AAs),

moving beyond basic structural biology into the specific quantum mechanical and

spectroscopic protocols required to validate these rigid scaffolds. It is designed for medicinal

chemists and structural biologists seeking to exploit the "thiazole lock" in macrocyclic peptide

design.

Structural Fundamentals: The Thiazole Constraint
The Thiazole-Amide Isostere
The thiazole ring (1,3-thiazole) is often utilized as a bioisostere of the peptide bond (
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-amide). However, unlike the amide bond which possesses some rotational freedom (

), the thiazole ring is a planar aromatic system that rigidly enforces coplanarity of the

framework.

Key Structural Features:

Planarity: The aromatic character (6

-electrons) forces the ring atoms into a coplanar arrangement.

Hydrogen Bonding: The thiazole nitrogen (

) is a good hydrogen bond acceptor, often engaging in

or

interactions that stabilize turns.

Steric Bulk: The sulfur atom has a larger van der Waals radius (1.80 Å) compared to the

amide oxygen (1.52 Å), introducing specific steric clashes that restrict the

(psi) torsion angle of the preceding residue.

The Conformation
Extensive crystallographic and computational studies indicate that thiazole-amino acids (Xaa-

Tzl) preferentially adopt a semi-extended

conformation.[4][5][6]

Torsion Angles:

,

.

Stabilization: This conformation is stabilized by an intramolecular hydrogen bond between

the amide proton of the preceding residue and the thiazole nitrogen (

).[4]
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Table 1: Geometric Comparison (Amide vs. Thiazole)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Computational Protocol: DFT & Molecular Dynamics
Accurate prediction of thiazole-peptide conformation requires methods that account for

electronic delocalization and specific dispersion interactions involving the sulfur atom. Standard

force fields (e.g., CHARMM, AMBER) often require re-parameterization for thiazoles.

Protocol A: Quantum Mechanical Scanning (DFT)
Objective: To determine the rotational energy barriers and preferred

regions.

Step-by-Step Methodology:

Initial Geometry: Build the model system (e.g., Acetyl-Ala-Tzl-NHMe) using a builder like

Avogadro or GaussView.

Level of Theory:

Use M06-2X or

B97X-D functionals. These include dispersion corrections critical for sulfur-containing
heterocycles.
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Basis set: 6-311++G(d,p) (Triple-zeta quality is required to model the sulfur electron cloud

accurately).

Solvent Model: Apply IEF-PCM (Integral Equation Formalism Polarizable Continuum Model)

to simulate water (

) or chloroform (

) environments.

PES Scan:

Perform a relaxed Potential Energy Surface (PES) scan.

Increment the

and

dihedral angles by

steps.

Critical Check: Ensure the thiazole ring planarity is maintained during optimization.

Visualization of Computational Workflow

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page
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Figure 1: Integrated computational workflow for predicting thiazole-peptide conformations.

High-level DFT is used to parameterize force fields for extensive MD sampling.

Experimental Validation: NMR Spectroscopy
While X-ray crystallography provides a static snapshot, NMR spectroscopy is the gold standard

for analyzing conformational dynamics in solution.

Protocol B: NAMFIS Analysis (NMR Analysis of
Molecular Flexibility in Solution)
For flexible peptides or those with local rigidity (thiazoles), a single structure often fails to

satisfy all NOE and J-coupling data. The NAMFIS approach fits an ensemble of conformers to

the experimental data.[7]

Experimental Setup:

Sample Prep: Dissolve peptide (1-5 mM) in

or

.

Data Collection:

1D

NMR: Temperature coefficients (

). Values > -3 ppb/K indicate solvent-shielded (H-bonded) amides.

2D NOESY/ROESY: Mixing times of 200-400 ms. Integrate cross-peaks to derive

interproton distances (

).

2D TOCSY: For spin system assignment.

J-Couplings: Measure
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to estimate

angles using the Karplus equation.

Data Analysis Workflow:

Constraint Generation: Convert NOE volumes to distances (Strong: 1.8-2.5 Å, Medium: 2.5-

3.5 Å, Weak: 3.5-5.0 Å).

Ensemble Generation: Use the structures from Protocol A (DFT/MD) as the theoretical pool.

Fitting: Use the NAMFIS algorithm to calculate the mole fraction of each theoretical

conformer that best reproduces the experimental NOE and J-coupling data.

Mechanistic Insight: If the thiazole ring successfully "locks" the conformation, the NAMFIS

analysis should return a dominant conformer (>80% population) matching the

geometry, rather than a broad distribution of unfolded states.

Application in Drug Design: The "Thiazole Lock"
Thermodynamic Rationale
The primary goal of introducing a thiazole is to pre-organize the peptide backbone.

By restricting the conformational ensemble of the unbound ligand (reducing

), the entropic penalty upon binding to the target protein is minimized (

).

Result: Improved affinity (

) even if enthalpy (

) remains constant.

Decision Tree for Thiazole Incorporation
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🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 2: Strategic decision tree for selecting heterocyclic constraints in peptidomimetics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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